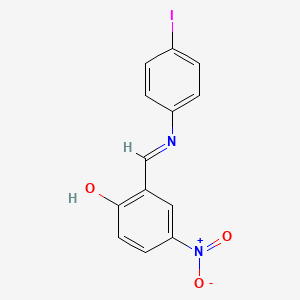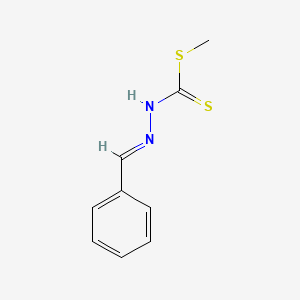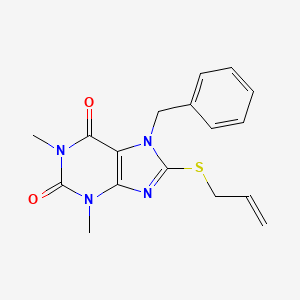
Phenol, 2-(4-iodophenyliminomethyl)-4-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol involves a condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-iodoaniline . The reaction typically occurs under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the presence of an acid catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of an amine from the imine bond.
Substitution: Introduction of various functional groups in place of the iodine atom.
科学研究应用
2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol has several scientific research applications:
Medicinal Chemistry: Exhibits potential antibacterial, antifungal, and anticancer properties.
Materials Science: Used in the development of photochromic materials, which have applications in imaging systems, optical computers, and photonics.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including dyes, pesticides, and explosives.
作用机制
The mechanism of action of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions . The compound’s imine and nitro groups play a crucial role in its biological activity, enabling it to interact with enzymes and other proteins, thereby exerting its antibacterial, antifungal, and anticancer effects .
相似化合物的比较
Similar Compounds
- 2-{[(4-bromophenyl)imino]methyl}-4-nitrophenol
- 2-{[(4-chlorophenyl)imino]methyl}-4-nitrophenol
- 2-{[(4-fluorophenyl)imino]methyl}-4-nitrophenol
Uniqueness
2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its bromine, chlorine, and fluorine analogs .
属性
分子式 |
C13H9IN2O3 |
|---|---|
分子量 |
368.13 g/mol |
IUPAC 名称 |
2-[(4-iodophenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C13H9IN2O3/c14-10-1-3-11(4-2-10)15-8-9-7-12(16(18)19)5-6-13(9)17/h1-8,17H |
InChI 键 |
GDYAMKYKYQKABR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11973698.png)

![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973709.png)



![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11973758.png)
![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B11973763.png)

![4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973776.png)
